

Apatinib Off-Target Kinase Inhibition Profile: A Technical Resource

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Compound of Interest

Compound Name: *Apatinib*

Cat. No.: *B1193564*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target kinase inhibition profile of **Apatinib**. The information is presented in a question-and-answer format to address specific experimental queries, supplemented with troubleshooting guides, detailed experimental protocols, and visual representations of affected signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Apatinib** and its known off-target kinases?

Apatinib is a potent, orally administered, small-molecule tyrosine kinase inhibitor. Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In addition to its high affinity for VEGFR2, **Apatinib** has been shown to inhibit the activity of several other kinases, including c-Kit, c-Src, and RET (Rearranged during transfection) kinases.^{[1][2][3]}

Q2: What are the reported IC50 values for **Apatinib** against its primary and off-target kinases?

The half-maximal inhibitory concentration (IC50) values provide a measure of a drug's potency. The following table summarizes the reported IC50 values for **Apatinib** against its key targets.

Kinase Target	IC50 (nM)
VEGFR2	1
c-RET	13
VEGFR1	70
c-Kit	429
c-Src	530

Data compiled from publicly available research.

Q3: How was the off-target kinase inhibition profile of **Apatinib** determined?

The kinase inhibition profile of **Apatinib** has been characterized using in vitro kinase assays. One study reported that at a concentration of 0.1 μ M, **Apatinib** reduced the activity of VEGFR1, VEGFR2, VEGFR3, c-Kit, c-Src, RET, CSF1R, and RAF1 by less than 50%.^[4] Comprehensive profiling, such as that performed using broad kinase panels (e.g., KinomeScan), provides a more complete picture of a compound's selectivity.

Troubleshooting Guide for In Vitro Kinase Assays

Issue	Possible Cause(s)	Suggested Solution(s)
High variability in IC50 values	- Inconsistent pipetting- Instability of reagents- Cell line variability	- Use calibrated pipettes and consistent technique.- Prepare fresh reagents and store them properly.- Ensure consistent cell passage number and growth conditions.
No or weak inhibition observed	- Incorrect inhibitor concentration- Inactive enzyme- Suboptimal assay conditions (e.g., ATP concentration)	- Verify the concentration and purity of Apatinib.- Use a fresh batch of kinase and confirm its activity.- Optimize ATP concentration to be near the Km value for the kinase.
High background signal	- Non-specific binding of detection antibody- Autofluorescence of the compound	- Include appropriate controls (no enzyme, no substrate).- Use a different detection method or subtract the background fluorescence.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are outlines for common in vitro kinase inhibition assays.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Procedure Outline:

- Kinase Reaction: Incubate the kinase, substrate, ATP, and varying concentrations of **Apatinib** in the assay buffer.
- Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and eliminate unused ATP.
- ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
- Measure Luminescence: Read the luminescent signal using a plate reader.
- Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the phosphorylation of a substrate by a kinase through changes in FRET signal.

Principle: A lanthanide-labeled antibody (donor) binds to a phosphorylated substrate that is labeled with an acceptor fluorophore. When the donor is excited, it transfers energy to the acceptor if they are in close proximity (i.e., the substrate is phosphorylated), resulting in a FRET signal.

Procedure Outline:

- Kinase Reaction: Perform the kinase reaction with a biotinylated substrate, ATP, and **Apatinib**.
- Detection: Stop the reaction and add a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated acceptor fluorophore.
- Signal Measurement: After incubation, measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.

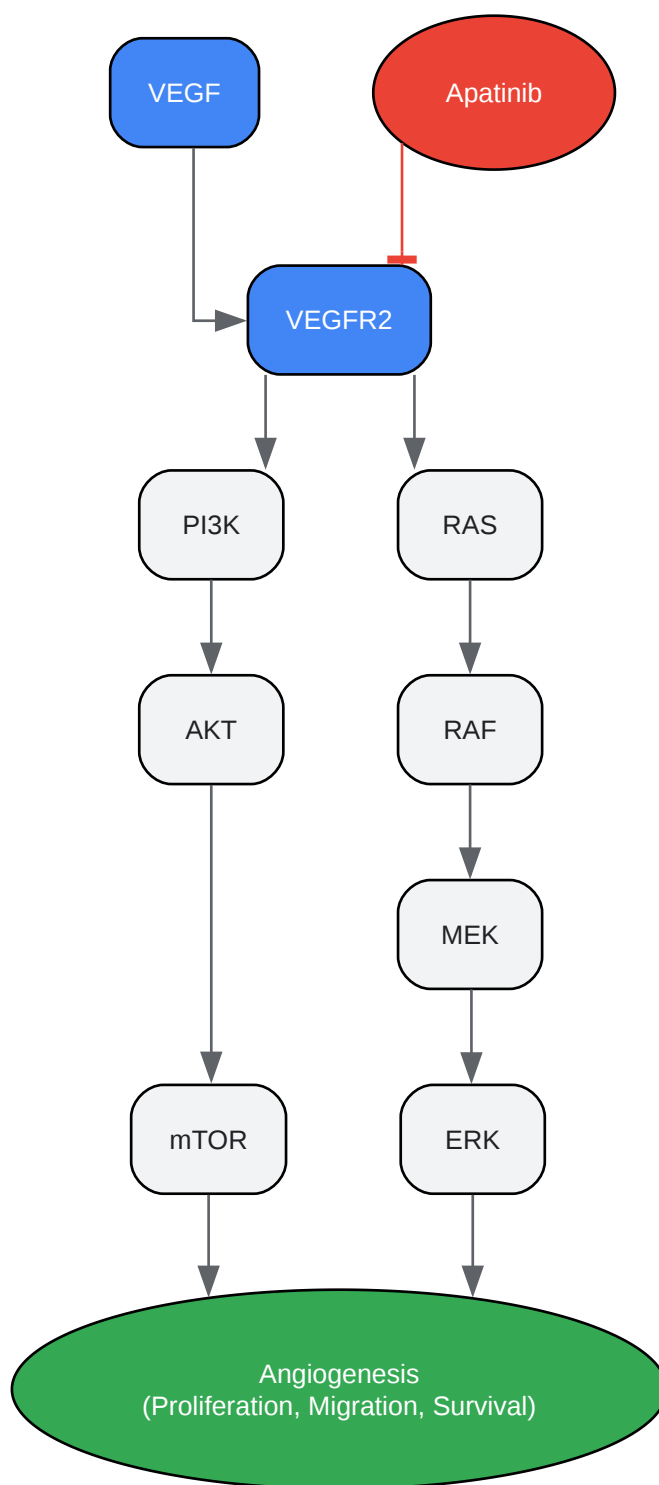
- Data Analysis: Calculate the ratio of acceptor to donor emission and plot it against the inhibitor concentration to determine the IC50.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathways and Visualization

The off-target inhibition of kinases by **Apatinib** can have significant biological consequences by affecting various signaling pathways.

VEGFR2 Signaling Pathway

As the primary target, inhibition of VEGFR2 by **Apatinib** blocks downstream signaling cascades crucial for angiogenesis, including the PI3K/AKT/mTOR and MAPK/ERK pathways.

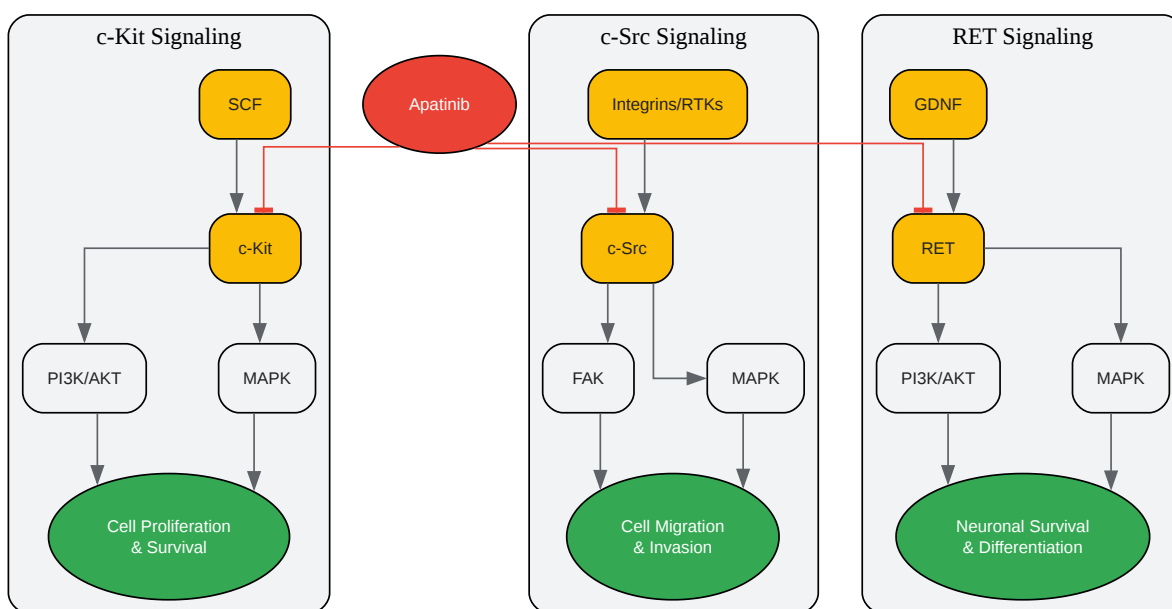


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Caption: **Apatinib** inhibits VEGFR2 signaling.

Off-Target Kinase Signaling Pathways

Inhibition of c-Kit, c-Src, and RET can impact other important cellular processes.



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Caption: **Apatinib's** off-target effects.

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